molecular formula C7H10N2O2 B1623461 1-Ethylthymine CAS No. 21472-94-6

1-Ethylthymine

Cat. No. B1623461
Key on ui cas rn: 21472-94-6
M. Wt: 154.17 g/mol
InChI Key: BKDADTHKLXIORH-UHFFFAOYSA-N
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Patent
US06005107

Procedure details

To a stirring suspension of thymine (536 mg, 4.18 mmol) in dry DMF (5 mL) was added sodium hydride (60% oil dispersion, 167 mg, 4.18 mmol). After stirring the mixture for 30 min at room temperature, a solution of trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran (example 66) (630 mg, 2.09 mmol) in DMF (3 mL) was added via cannula. The mixture was then stirred at 90° C. for 18 h after which the mixture was cooled and quenched with saturated ammonium chloride (5 mL). The volatiles were removed under vacuo and the residue was dissolved in a mixture of dichloromethane (20 mL) and water (10 mL). The mixture was filtered and the aqueous layer was collected and extracted with dichloromethane (2×20 mL). The combined extracts were then washed with brine (20 mL), dried (MgSO4) and concentrated to dryness. Purification by chromatography eluting with EtAc, 5% MeOH in EtAc then 10% MeOH in EtAc yielded first N1 -ethyl thymine (83 mg, 26%) and then the title compound as an oil (186 mg, 26%).
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran
Quantity
630 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].[H-].[Na+].Br[CH2:13][C@@H:14]1O[C@@H](P(OCC)=O)CC1>CN(C=O)C>[CH2:13]([N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
536 mg
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran
Quantity
630 mg
Type
reactant
Smiles
BrC[C@H]1CC[C@@H](O1)P(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at 90° C. for 18 h after which the mixture
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (5 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of dichloromethane (20 mL) and water (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The combined extracts were then washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography
WASH
Type
WASH
Details
eluting with EtAc, 5% MeOH in EtAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1C(=O)NC(=O)C(C)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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